2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
“2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The structure is further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation, catalytic hydrogenation, and elimination of the hydroxy group .Scientific Research Applications
Alzheimer's Disease Research
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe with similarities in structure and function to 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, has been utilized in positron emission tomography (PET) studies to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlights the significant decrease in 5-HT(1A) receptor densities in Alzheimer's patients compared to controls, correlating these decreases with the severity of clinical symptoms and glucose utilization in the brain. Such studies underscore the potential of fluorinated benzamide derivatives in advancing our understanding of neurological conditions and developing targeted therapies (Kepe et al., 2006).
Cancer Research
Fluorine-18 labeled benzamide analogs, structurally related to this compound, have demonstrated significant potential in imaging the sigma-2 receptor status of solid tumors with PET. These studies are pivotal in cancer diagnosis and treatment, showcasing the importance of fluorinated compounds in enhancing the accuracy of tumor imaging and providing a pathway for targeted cancer therapies (Tu et al., 2007).
Synthetic Chemistry
Research into versatile 2-fluoroacrylic building blocks, which are closely related to the synthesis and functionalization of compounds like this compound, has facilitated the efficacious synthesis of fluorine-bearing heterocyclic compounds. These synthetic advancements contribute to the development of new materials and pharmaceuticals, highlighting the role of fluorinated compounds in diverse scientific fields (Shi et al., 1996).
Pharmacological Modulation
Compounds structurally related to this compound have been explored for their potential in pharmacological modulation, particularly in the context of neurological and psychological conditions. The development and characterization of these compounds underscore their importance in modulating neurotransmitter systems, offering new avenues for the treatment of diseases and disorders related to these systems (Lang et al., 1999).
Future Directions
The future directions for the study of this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
properties
IUPAC Name |
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-11-12(8-9-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZTKMOEXHQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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